molecular formula C25H23N3O4S B2999037 3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 922679-93-4

3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2999037
CAS No.: 922679-93-4
M. Wt: 461.54
InChI Key: LJNJTJUENNGELW-UHFFFAOYSA-N
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Description

3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS: 922679-93-4) is a benzamide derivative featuring a unique combination of substituents:

  • A 3-butoxy group attached to the benzamide core, which may enhance lipophilicity and membrane permeability .
  • A [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety, a fused heterocyclic system combining benzothiazole and dioxolane rings.
  • A pyridin-3-ylmethyl group, which introduces a basic nitrogen atom, possibly improving solubility and binding affinity to enzymes or receptors .

The compound is commercially available, with suppliers listed in and .

Properties

IUPAC Name

3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-2-3-10-30-19-8-4-7-18(11-19)24(29)28(15-17-6-5-9-26-14-17)25-27-20-12-21-22(32-16-31-21)13-23(20)33-25/h4-9,11-14H,2-3,10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNJTJUENNGELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described by its IUPAC name and molecular formula. The presence of the dioxole and benzothiazole moieties suggests potential interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C19H21N3O3S
Molecular Weight 373.45 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the dioxole ring.
  • Coupling with the benzothiazole moiety.
  • Final amide bond formation with pyridinylmethyl groups.

Research indicates that compounds containing benzothiazole and dioxole structures often exhibit significant biological activities due to their ability to interact with various cellular pathways. The proposed mechanisms include:

  • Inhibition of Ion Channels : Analogous compounds have shown inhibitory effects on potassium channels (Kv1.3), which are crucial for cellular excitability and signaling .
  • Antimicrobial Activity : Structures similar to this compound have demonstrated antibacterial and antifungal properties against various pathogens .

Case Studies

  • Anticancer Activity : A study reported that derivatives of benzothiazole exhibited cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular receptors .
  • Antimicrobial Testing : In vitro assays showed that related benzamide derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. This suggests that the target compound may also possess similar antimicrobial properties .

Research Findings

Recent studies have focused on the biological testing of similar compounds:

Compound Activity Type MIC (µg/mL) Reference
Compound AAntibacterial1250
Compound BAntifungal625
3-butoxy-N-(benzothiazol)Kv1.3 InhibitionComparable to PAP-1

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies using zebrafish embryos indicated low toxicity at therapeutic concentrations, suggesting a favorable safety margin for further development .

Comparison with Similar Compounds

Key Differences :

  • Replaces the 3-butoxy and pyridin-3-ylmethyl groups with a dimethylsulfamoyl substituent.

Implications :

  • Enhanced solubility in polar solvents due to the sulfamoyl group.
  • Possible differences in target binding due to altered electronic properties.

N-[3-(Dimethylamino)Propyl]-N-[1,3]Dioxolo[4,5-f][1,3]Benzothiazol-6-ylThiophene-2-Carboxamide

Key Differences :

  • Substitutes the benzamide core with a thiophene-2-carboxamide scaffold.
  • Features a 3-(dimethylamino)propyl chain instead of pyridin-3-ylmethyl .

Implications :

  • Thiophene’s aromaticity may alter π-stacking interactions.

N-[3-(Dimethylamino)Propyl]-N-([1,3]Dioxolo[4,5-f][1,3]Benzothiazol-6-yl)-3-(2,5-Dioxopyrrolidin-1-yl)Benzamide Hydrochloride

Key Differences :

  • Incorporates a 2,5-dioxopyrrolidin-1-yl group on the benzamide ring.
  • Exists as a hydrochloride salt , enhancing aqueous solubility .

Implications :

  • The dioxopyrrolidinyl group may act as a hydrogen bond acceptor.
  • Salt formation improves bioavailability compared to the neutral target compound.

Patent Derivatives: Phenyl-[1,3]Dioxolo[4,5-c]Pyridinyl-Heteroaryl Compounds

Key Differences :

  • Patent compounds () replace the benzothiazole-dioxolane system with [1,3]dioxolo[4,5-c]pyridinyl cores.
  • Substituents include heteroaryl or piperidinyl groups instead of pyridin-3-ylmethyl .

Implications :

  • Pyridine-containing dioxolane systems may exhibit distinct electronic profiles.
  • Heteroaryl substituents could modulate selectivity for biological targets.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide Benzamide 3-butoxy, pyridin-3-ylmethyl Not provided High lipophilicity
4-(Dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide Benzamide Dimethylsulfamoyl Not provided Polar, electron-withdrawing
N-[3-(Dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide Thiophene-carboxamide 3-(dimethylamino)propyl Not provided Increased basicity
N-[3-(Dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide HCl Benzamide 2,5-dioxopyrrolidin-1-yl, hydrochloride salt 517.0 Enhanced solubility

Research Findings and Implications

  • Structural Flexibility : The [1,3]dioxolo-benzothiazole system is a versatile scaffold, with modifications in substituents (e.g., sulfonamides, thiophenes, or pyridines) enabling fine-tuning of electronic and solubility properties .
  • Solubility vs. Lipophilicity : Hydrophilic groups (e.g., sulfamoyl, hydrochloride salts) improve solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., butoxy) favor tissue penetration .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be validated?

Answer:
The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example, and describe the use of O-benzyl hydroxylamine hydrochloride with potassium carbonate in acetonitrile to form N-alkoxy amides. A similar approach could be adapted for synthesizing the target compound:

  • Step 1: Activate 3-butoxybenzoyl chloride (or analogous derivative) using trichloroisocyanuric acid (TCICA) in acetonitrile .
  • Step 2: Couple with the amine-containing heterocyclic moiety (e.g., [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl and pyridin-3-ylmethyl groups) under inert conditions.
  • Validation: Monitor intermediates via HPLC and confirm structures using 1H^1H-NMR and high-resolution mass spectrometry (HRMS). provides InChI and molecular formula data for structural validation of benzothiazole derivatives .

Basic: How should researchers characterize this compound’s purity and stability under experimental conditions?

Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%). and highlight PubChem-derived protocols for similar trifluoromethylbenzamides .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 1 month) and analyze degradation products via LC-MS. emphasizes the importance of tracking stability for thiazole-containing analogs .

Advanced: How can Design of Experiments (DoE) optimize reaction yields while minimizing side products?

Answer:
outlines a flow-chemistry approach integrating DoE for optimizing oxidation reactions. Key steps:

  • Variables: Test temperature, solvent ratio (e.g., acetonitrile vs. THF), and catalyst loading (e.g., TCICA).
  • Statistical Modeling: Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design with 3 factors and 20 runs can model yield vs. side-product formation .
  • Validation: Confirm optimized conditions with triplicate runs and characterize side products via 13C^{13}C-NMR or GC-MS.

Advanced: How to resolve contradictions in biological activity data across assay platforms?

Answer:
Discrepancies may arise from assay-specific conditions (e.g., cell permeability, solvent effects). and suggest:

  • Control Experiments: Test the compound’s solubility in DMSO/PBS and measure aggregation propensity using dynamic light scattering (DLS).
  • Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay). Adjust for interference from the trifluoromethyl group’s lipophilicity .
  • Meta-Analysis: Use tools like CrystalExplorer () to correlate crystallographic data with activity trends .

Advanced: What computational strategies are effective for target identification and binding mode prediction?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs). demonstrates docking validation with DFT-optimized structures .
  • MD Simulations: Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Pay attention to the benzothiazole ring’s π-π stacking and the butoxy group’s hydrophobic interactions.
  • Pharmacophore Mapping: Align with known inhibitors (e.g., pyrimidine-based analogs in ) to identify critical pharmacophoric features .

Advanced: How to design derivatives for improved metabolic stability without compromising activity?

Answer:

  • Metabolic Hotspot Analysis: Use liver microsomal assays to identify vulnerable sites (e.g., ethoxy or benzothiazole groups). notes that trifluoromethyl groups enhance metabolic stability .
  • Bioisosteric Replacement: Replace the butoxy group with isosteres like cyclopropoxymethyl ( ) or fluorinated ethers.
  • SAR Studies: Synthesize analogs with varying alkyl chain lengths (C2-C6) and test in vitro/in vivo pharmacokinetics. ’s thiazole-based SAR framework provides a template .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

  • Co-Solvent Systems: Use PEG-400/water (30:70) or Captisol® formulations. highlights sodium pivalate as a solubilizing agent for pyridine derivatives .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the benzamide’s para position.
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (100–200 nm) to enhance bioavailability, as demonstrated for similar lipophilic compounds in .

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